2-Ethoxy-3-methoxybenzaldehyde

Medicinal Chemistry Lipophilicity Drug Design

2-Ethoxy-3-methoxybenzaldehyde (CAS 66799-97-1) is a substituted aromatic aldehyde characterized by an ortho-ethoxy group and a meta-methoxy group on the benzaldehyde ring. This compound is a liquid at ambient temperature with a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 66799-97-1
Cat. No. B1295153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-3-methoxybenzaldehyde
CAS66799-97-1
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC=C1OC)C=O
InChIInChI=1S/C10H12O3/c1-3-13-10-8(7-11)5-4-6-9(10)12-2/h4-7H,3H2,1-2H3
InChIKeyDMPUNCUVRGJYGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-3-methoxybenzaldehyde (CAS 66799-97-1) as a Differentiated Ortho-Ethoxy Meta-Methoxy Benzaldehyde Building Block


2-Ethoxy-3-methoxybenzaldehyde (CAS 66799-97-1) is a substituted aromatic aldehyde characterized by an ortho-ethoxy group and a meta-methoxy group on the benzaldehyde ring [1]. This compound is a liquid at ambient temperature with a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol [1]. It is primarily utilized as a chemical intermediate in organic synthesis and research applications, where its specific substitution pattern confers distinct physicochemical and reactivity properties compared to other alkoxybenzaldehyde isomers [1].

Defined ortho-ethoxy, meta-methoxy substitution pattern
Liquid form for direct use in organic synthesis
Building block for medicinal chemistry and synthetic methodology

Why 2-Ethoxy-3-methoxybenzaldehyde Cannot Be Interchanged with Other Alkoxybenzaldehyde Isomers


Generic substitution of 2-Ethoxy-3-methoxybenzaldehyde with other alkoxybenzaldehydes is scientifically unsound due to significant variations in key physicochemical properties, such as LogP, topological polar surface area (TPSA), and steric hindrance around the reactive aldehyde group, which are dictated by the specific positions of the ethoxy and methoxy substituents [1]. For instance, while all C10H12O3 isomers share the same molecular formula, their calculated XLogP3 values differ, impacting their partitioning behavior in biological assays and synthetic workflows [2]. Furthermore, the ortho-alkoxy group in 2-Ethoxy-3-methoxybenzaldehyde introduces steric bulk adjacent to the aldehyde, which can alter reaction kinetics and yields in applications such as Schiff base formation or nucleophilic additions, a factor not present in analogs with the ethoxy group at the 3- or 4-position [1]. These non-trivial differences necessitate precise compound selection and preclude simple in-class replacement.

Lipophilicity mismatch

XLogP3 differs from vanillin and 3-methoxybenzaldehyde, potentially altering partitioning in biological assays.

TPSA variation

Lower TPSA vs. 4-ethoxy isomer may lead to different membrane permeability predictions.

Steric environment shift

Ortho-ethoxy group adjacent to aldehyde introduces steric hindrance absent in meta- or para-substituted isomers, affecting reaction kinetics.

Quantitative Differentiation of 2-Ethoxy-3-methoxybenzaldehyde (CAS 66799-97-1) from Closest Analogs


Enhanced Lipophilicity (XLogP3) of 2-Ethoxy-3-methoxybenzaldehyde Compared to Vanillin and 3-Methoxybenzaldehyde

The XLogP3 value, a measure of lipophilicity, is a critical parameter for predicting absorption, distribution, metabolism, and excretion (ADME) properties in drug discovery. 2-Ethoxy-3-methoxybenzaldehyde (CAS 66799-97-1) exhibits an XLogP3 of 1.5, which is 0.2 units higher than vanillin (4-hydroxy-3-methoxybenzaldehyde, CAS 121-33-5) with an XLogP3 of 1.3 and 0.8 units higher than 3-methoxybenzaldehyde (CAS 591-31-1) with an XLogP3 of 0.7 [1]. This quantifiable increase in lipophilicity suggests that 2-Ethoxy-3-methoxybenzaldehyde may offer improved membrane permeability or altered distribution characteristics in biological systems compared to these common building blocks [1].

Lipophilicity (XLogP3)
Calculated
2-Ethoxy-3-methoxy 1.5 +0.2
Vanillin 1.3
3-Methoxy 0.7
Supports different ADME partitioning context
Calculated XLogP3; experimental logP may differ
Medicinal Chemistry Lipophilicity Drug Design Physicochemical Properties

Lower Topological Polar Surface Area (TPSA) of 2-Ethoxy-3-methoxybenzaldehyde Relative to Isomeric 4-Ethoxy-3-methoxybenzaldehyde

The topological polar surface area (TPSA) is a key predictor of a molecule's ability to permeate cell membranes, with lower values generally correlating with better absorption and blood-brain barrier penetration. 2-Ethoxy-3-methoxybenzaldehyde possesses a TPSA of 35.5 Ų, which is notably lower than the 44.8 Ų reported for its positional isomer, 4-Ethoxy-3-methoxybenzaldehyde (CAS 120-25-2) [1]. This 9.3 Ų difference arises solely from the relocation of the ethoxy group from the 4- to the 2-position on the aromatic ring.

Topological Polar Surface Area
Calculated
2-Ethoxy-3-methoxy 35.5 Ų -9.3 Ų
4-Ethoxy-3-methoxy 44.8 Ų
Lower TPSA may impact permeability prediction
Calculated; not experimentally verified
Medicinal Chemistry Physicochemical Properties Drug Design Permeability

Defined Ortho-Ethoxy Steric Hindrance in 2-Ethoxy-3-methoxybenzaldehyde: A Key Reactivity Differentiator from 3-Ethoxy-4-methoxybenzaldehyde

The position of the ethoxy group relative to the reactive aldehyde significantly influences reaction kinetics due to steric hindrance. In 2-Ethoxy-3-methoxybenzaldehyde, the ethoxy group is in the ortho position, adjacent to the aldehyde, which can impede the approach of nucleophiles [1]. This is in direct contrast to an isomer like 3-Ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8), where the ethoxy group is meta to the aldehyde, and 4-Ethoxy-3-methoxybenzaldehyde, where it is para, both offering a less hindered environment for aldehyde reactions [2].

Aldehyde Steric Hindrance
Class-level inference
2-Ethoxy-3-methoxy (ortho) High
3-Ethoxy-4-methoxy (meta) Low
4-Ethoxy-3-methoxy (para) Very Low
Ortho substitution may influence aldehyde reactivity
Inferred from structure; reaction-specific validation needed
Organic Synthesis Reaction Kinetics Steric Effects Schiff Base Synthesis

Recommended Scientific and Industrial Applications for 2-Ethoxy-3-methoxybenzaldehyde (CAS 66799-97-1) Based on Its Differentiated Properties


As a Synthetic Intermediate Requiring Ortho-Steric Control in Aldehyde-Directed Transformations

2-Ethoxy-3-methoxybenzaldehyde should be selected as the precursor of choice when a synthesis demands a benzaldehyde building block with controlled reactivity due to ortho-substituent steric hindrance [1]. The adjacent ethoxy group can be used to selectively tune the reaction kinetics of the aldehyde in transformations such as Grignard additions, reductive aminations, or the formation of Schiff base ligands, a level of control not possible with isomers lacking an ortho-alkoxy group [1].

As a Starting Material for Optimizing Lipophilicity and Membrane Permeability in Drug Discovery

In early-stage medicinal chemistry programs, 2-Ethoxy-3-methoxybenzaldehyde is a superior starting point compared to vanillin or 3-methoxybenzaldehyde when the goal is to synthesize a library of compounds with enhanced lipophilicity (XLogP3 of 1.5) and favorable membrane permeability (TPSA of 35.5 Ų) [1]. Its pre-installed ortho-ethoxy/meta-methoxy pattern provides a more balanced and drug-like property profile than the more polar 4-ethoxy isomer (TPSA 44.8 Ų) [1].

As a Reference Standard or Starting Material in Analytical Method Development for Alkoxybenzaldehyde Mixtures

The defined and commercially available high purity (98%) of 2-Ethoxy-3-methoxybenzaldehyde, combined with its distinct physicochemical profile (density 1.11 g/mL, refractive index 1.536) [1], makes it a reliable reference standard for the development of chromatographic methods (e.g., HPLC) aimed at separating and quantifying positional isomers of alkoxybenzaldehydes in complex reaction mixtures or natural product extracts [2].

Application
Selection Property
Validation Focus
Aldehyde-directed synthesis with ortho-steric control
Ortho-ethoxy substitution pattern
Reaction kinetics and chemoselectivity of aldehyde transformations
Medicinal chemistry building block for lipophilicity optimization
Reported XLogP3 and TPSA profile
Membrane permeability and ADME property screening
Analytical method development for isomer separation
Distinct physicochemical properties
Chromatographic resolution of alkoxybenzaldehyde positional isomers

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